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Compound of Interest

Compound Name: AJIM 290

Cat. No.: B2637207

Introduction and Background

ARA 290, also known as Cibinetide, is an investigational synthetic 11-amino acid peptide
engineered from the structure of human erythropoietin (EPO).[1][2] Unlike EPO, which
stimulates red blood cell production, ARA 290 was specifically designed to be non-
erythropoietic while retaining the tissue-protective and anti-inflammatory properties of its parent
molecule.[1][3] It selectively activates the Innate Repair Receptor (IRR), a key mediator in
tissue protection and inflammation modulation.[3][4]

Preclinical and clinical studies have shown that ARA 290 is effective in models of neuropathy,
inflammation, and tissue injury.[5][6][7] It has been investigated in Phase Il clinical trials for
conditions such as painful diabetic neuropathy and sarcoidosis-associated small fiber
neuropathy, demonstrating a favorable safety profile and promising efficacy signals.[4][6][8]
The U.S. Food and Drug Administration (FDA) has granted ARA 290 Orphan Drug and Fast
Track designations for the treatment of neuropathic pain in patients with sarcoidosis.[9][10][11]
These application notes provide a comprehensive framework for designing a Phase lll clinical
trial to further evaluate the efficacy and safety of ARA 290 in humans.

Mechanism of Action: The Innate Repair Receptor
(IRR) Pathway

ARA 290 exerts its therapeutic effects by selectively binding to and activating the Innate Repair
Receptor (IRR).[3][4] The IRR is a heterocomplex formed by the EPO receptor (EPOR) and the
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3-common receptor (CD131).[1][4] This receptor is typically expressed in tissues under stress
from injury, inflammation, or metabolic imbalance.[4]

Upon binding of ARA 290, the IRR initiates a cascade of intracellular signals that lead to:

» Anti-inflammatory Effects: Suppression of pro-inflammatory cytokines such as TNF-a and IL-
6.[3][7]

» Tissue Protection: Upregulation of anti-apoptotic (cell survival) pathways.[3]
» Nerve Regeneration: Stimulation of nerve fiber regrowth and repair.[4][6]

Crucially, ARA 290 does not bind to the classic EPOR homodimer responsible for
erythropoiesis, thereby avoiding the risks associated with increased red blood cell production,
such as thrombosis and hypertension.[4][12]
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Caption: ARA 290 selectively activates the IRR pathway for tissue repair without stimulating
erythropoiesis.

Summary of Preclinical and Clinical Data

ARA 290 has been evaluated in multiple Phase Il clinical trials, primarily targeting neuropathic
pain. The data consistently show a good safety profile with mild adverse events and suggest
efficacy in improving both symptoms and underlying pathology.[4][6][8]

Table 1: Summary of Key Phase Il Clinical Trial Results
for ARA 290
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Proposed Phase lll Clinical Trial Protocol

This protocol outlines a pivotal Phase 11l study to confirm the efficacy and safety of ARA 290 for
the treatment of painful diabetic neuropathy (PDN), a condition with significant unmet medical
need.[13][16]

4.1 Trial Title: A Phase lll, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to
Evaluate the Efficacy and Safety of ARA 290 in Subjects with Painful Diabetic Neuropathy.

4.2 Study Phase: Phase Il
4.3 Objectives:

o Primary Objective: To demonstrate the efficacy of ARA 290 compared to placebo in reducing
neuropathic pain in subjects with PDN.

e Secondary Objectives:
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[e]

To evaluate the effect of ARA 290 on nerve fiber density and structure.

(¢]

To assess the impact of ARA 290 on patient-reported quality of life, physical functioning,
and sleep.[17]

o

To evaluate the safety and tolerability of ARA 290 over a 12-week treatment period.

[¢]

To assess the effect of ARA 290 on glycemic control and lipid metabolism.[6]

4.4 Study Design: This will be a multicenter, randomized, double-blind, placebo-controlled,
parallel-group study. Eligible subjects will be randomized in a 1:1:1 ratio to one of three
treatment arms:

e ARA 290 (Low Dose)
e ARA 290 (High Dose)
e Placebo

The treatment duration will be 12 weeks, followed by a 4-week safety follow-up period.
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Caption: Randomized, placebo-controlled, parallel-group study design.

4.5 Patient Population:

Table 2: Inclusion and Exclusion Criteria
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Inclusion Criteria Exclusion Criteria

1. Male or female, aged 18-75 years. 1. Type 1 diabetes mellitus.

2. Diagnosis of Type 2 Diabetes Mellitus. 2. Uncontrolled hypertension.

3. Stable glycemic control (HbAlc < 10%) for 3. History of erythropoiesis-stimulating agent
=90 days. use.

4. Diagnosis of symptomatic diabetic peripheral ]
4. Other causes of peripheral neuropathy.
neuropathy for =6 months.

5. Average daily pain score of =4 on a 0-10 5. Renal impairment (eGFR < 30

Numeric Rating Scale (NRS). mL/min/1.73m?2).

6. Willing and able to provide written informed 6. Use of opioids or other prohibited analgesics
consent. that cannot be washed out.[17]

4.6 Treatment Regimen:

Investigational Product: ARA 290 (Cibinetide) for subcutaneous injection.

Dosage: Based on Phase Il data, proposed doses are 2 mg/day (Low Dose) and 4 mg/day
(High Dose).[4][8][13]

Administration: Daily self-administered subcutaneous (SC) injection for 12 weeks.

Control: Matching placebo for SC injection.

Efficacy and Safety Endpoints
Table 3: Schedule of Assessments and Endpoints
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Endpoint Category

Assessment Tool/Method

Schedule of Assessment

Primary Efficacy

Pain Intensity: Weekly average
of daily pain scores on 11-
point Numeric Rating Scale
(NRS).

Baseline, Weekly, Week 12

Secondary Efficacy

Neuropathic Pain
Characteristics: PainDetect
Questionnaire.[6][13]

Baseline, Week 4, Week 8,
Week 12

Nerve Fiber Density: Corneal
Confocal Microscopy (CCM) to
measure Corneal Nerve Fiber
Density (CNFD).[6]

Baseline, Week 12

Quality of Life: RAND-36
Health Survey (SF-36).[6]

Baseline, Week 12

Physical Function: Brief Pain
Inventory (BPI) - Interference
Scale.[8]

Baseline, Week 4, Week 8,
Week 12

Exploratory

Metabolic Control: HbA1lc,
Lipid Panel (Total Cholesterol,
HDL, LDL, Triglycerides).[13]

Baseline, Week 12

Sensory Function: Quantitative
Sensory Testing (QST) for
thermal and vibration
thresholds.

Baseline, Week 12

Safety

Adverse Events (AESs):
Monitored and recorded

throughout the study.

All visits

Laboratory Tests: Hematology,

serum chemistry.

Screening, Baseline, Week 4,
Week 12, Follow-up

Vital Signs & Physical Exam:

All visits
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Experimental Protocols & Methodologies

6.1 Protocol: Corneal Confocal Microscopy (CCM)

Objective: To quantitatively assess the density of small nerve fibers in the cornea as a
surrogate marker for peripheral nerve regeneration.[6]

Methodology:

Instrumentation: Heidelberg Retina Tomograph (HRT IlI) with Rostock Cornea Module.

» Patient Preparation: Anesthetize the subject's eye with a single drop of topical anesthetic
(e.g., 0.5% proparacaine hydrochloride). Apply a sterile, single-use cap (TomoCap) to the
objective lens. Apply a drop of comfort gel to the tip of the cap.

e Image Acquisition: The subject rests their chin and forehead on the machine supports. The
operator uses a joystick to gently bring the lens into contact with the central cornea. Images
of the sub-basal nerve plexus are captured. At least 4-6 non-overlapping images from the
central cornea of each eye are acquired.

¢ Image Analysis: Images are analyzed using specialized software (e.g., ACCMetrics). The
software automatically or manually traces nerve fibers to calculate key metrics:

o Corneal Nerve Fiber Density (CNFD): Total number of major nerves per square millimeter
(fibers/mm?).

o Corneal Nerve Branch Density (CNBD): Number of branches emanating from major
nerves per mmz2.

o Corneal Nerve Fiber Length (CNFL): Total length of all nerve fibers and branches per mmz.
6.2 Protocol: Administration of PainDetect Questionnaire

Objective: To assess the qualitative characteristics of neuropathic pain, helping to distinguish it
from nociceptive pain.[13]

Methodology:
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e Instrument: Provide the validated PainDetect questionnaire to the subject.

« Instructions: Instruct the subject to complete the questionnaire based on their pain
experience over the past 4 weeks. The questionnaire includes sections on pain course
patterns, pain radiation, and seven questions rating the severity of specific sensations (e.g.,
burning, tingling, allodynia).

e Scoring: The final score is calculated based on the subject's responses. A score >18
indicates a high likelihood of a neuropathic pain component. The change in this score from
baseline to Week 12 is a key secondary endpoint.

6.3 Trial Workflow and Data Management

The successful execution of the trial relies on a structured workflow from patient recruitment to
final analysis.
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Caption: High-level workflow from patient recruitment to final data analysis.
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Statistical Considerations

e Sample Size: The sample size will be calculated to provide at least 90% power to detect a
statistically significant difference in the primary endpoint (change in NRS pain score)
between the high-dose ARA 290 group and the placebo group, assuming a two-sided alpha
level of 0.05.

e Primary Analysis: The primary efficacy analysis will be performed on the Intent-to-Treat (ITT)
population, defined as all randomized subjects who receive at least one dose of the study
drug. An Analysis of Covariance (ANCOVA) model will be used, with the change from
baseline in NRS score as the dependent variable, treatment group as the main factor, and
baseline NRS score as a covariate.

e Secondary Analyses: Secondary endpoints will be analyzed using appropriate statistical
methods (e.g., ANCOVA for continuous variables, logistic regression for binary outcomes).

o Safety Analysis: The safety population will include all subjects who received at least one
dose of the study drug. Safety data will be summarized using descriptive statistics.

Disclaimer: This document is a template for a clinical trial protocol and should be adapted and
expanded according to specific regulatory requirements and expert clinical input.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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